molecular formula C17H13FN2OS3 B11975728 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone

Katalognummer: B11975728
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: ROMSEERKEIFVDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps. One common method includes the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with 1-(4-fluorophenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The thiadiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((5-(Methylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone
  • 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone

Uniqueness

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone is unique due to the presence of the benzylthio group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C17H13FN2OS3

Molekulargewicht

376.5 g/mol

IUPAC-Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H13FN2OS3/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(24-17)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI-Schlüssel

ROMSEERKEIFVDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.